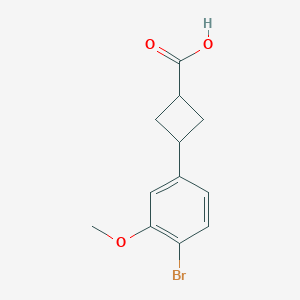
3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid is an organic compound with significant potential in various scientific fields It is characterized by a cyclobutane ring substituted with a bromo and methoxy group on the phenyl ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid typically involves the bromination of cyclobutanecarboxylic acid derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromo group. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes bromination, methylation, and subsequent cyclization reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the bromo group can yield the corresponding cyclobutyl derivative.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of 3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxaldehyde or this compound.
Reduction: Formation of 3-(4-Methoxyphenyl)cyclobutanecarboxylic acid.
Substitution: Formation of various substituted cyclobutanecarboxylic acid derivatives.
科学的研究の応用
3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid largely depends on its interaction with biological targets. The bromo and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological activity.
類似化合物との比較
3-Bromocyclobutanecarboxylic acid: Lacks the methoxy group, which can significantly alter its reactivity and applications.
4-Bromo-3-methylbenzoic acid: Contains a methyl group instead of a methoxy group, leading to different chemical properties and reactivity.
特性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC名 |
3-(4-bromo-3-methoxyphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13BrO3/c1-16-11-6-7(2-3-10(11)13)8-4-9(5-8)12(14)15/h2-3,6,8-9H,4-5H2,1H3,(H,14,15) |
InChIキー |
YMIBGZVOEIKTBX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2CC(C2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13084975.png)

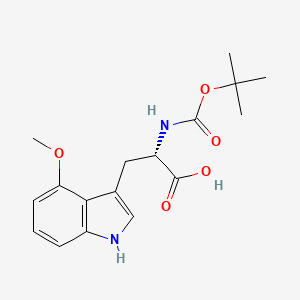
![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13084984.png)
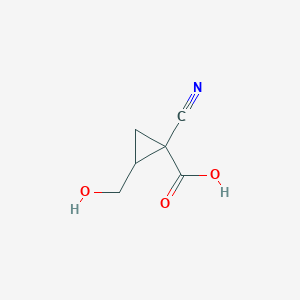

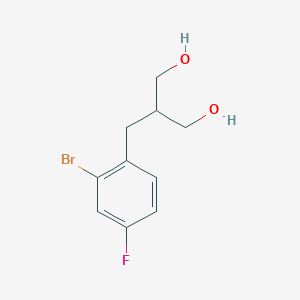
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13085013.png)
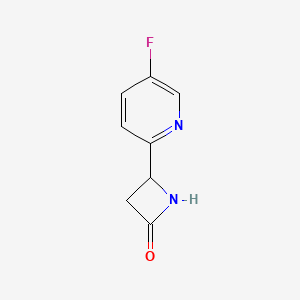
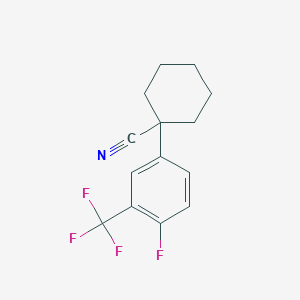
![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)
